Isoxazole‑Regioisomer Molecular‑Weight Differential vs. 3,5‑Dimethylisoxazole‑4‑yl Analog
The target compound bears an unsubstituted isoxazole‑5‑yl carbonyl group, contrasting with the closely related 3,5‑dimethylisoxazole‑4‑yl analog (CAS 2034482‑86‑3). This structural difference eliminates two methyl groups, reducing the molecular weight by 28.05 g·mol⁻¹ (317.349 vs. 345.403 g·mol⁻¹) and decreasing the heavy‑atom count by two [1]. Lower molecular mass is often associated with improved ligand‑efficiency metrics (pIC₅₀·NHA⁻¹), making the target compound a more attractive starting point for fragment‑based and lead‑optimization programs where minimal molecular bulk is desired.
| Evidence Dimension | Molecular weight (g·mol⁻¹) |
|---|---|
| Target Compound Data | 317.349 g·mol⁻¹ (C₁₅H₁₉N₅O₃) |
| Comparator Or Baseline | (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5‑dimethylisoxazol‑4‑yl)methanone: 345.403 g·mol⁻¹ (C₁₇H₂₃N₅O₃) |
| Quantified Difference | ΔMW = 28.05 g·mol⁻¹ (8.1% reduction); ΔNHA = 2 heavy atoms |
| Conditions | Calculated from molecular formulas; structures confirmed by SMILES and InChI Key |
Why This Matters
A molecular weight below ~320 g·mol⁻¹ is a favorable pharmacokinetic descriptor, increasing the probability of oral bioavailability and simplifying downstream optimization relative to the bulkier dimethylisoxazole analog.
- [1] PubChem (National Center for Biotechnology Information). Computed molecular weight for (3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(3,5‑dimethylisoxazol‑4‑yl)methanone (InChI Key TYVOZEBDTAYGJQ‑UHFFFAOYSA‑N). View Source
